Oxidative Addition Rate: Vinyl Triflate vs. Vinyl Bromide (Class-Level Kinetic Evidence)
The oxidative addition of a cyclic vinyl triflate to Pd⁰(PPh₃)₄ in DMF proceeds approximately 10⁴ times faster than that of the vinyl bromide bearing the same vinylic framework (entry 5 vs. entry 9 in Table 2 of the Jutand study) [1]. While the study used a generalized cyclic vinyl triflate/bromide pair rather than the exact dihydropyran derivative, the trend is a robust class‑level inference for cyclic vinyl electrophiles. This kinetic advantage translates to shorter reaction times and lower catalyst loadings in cross‑coupling protocols.
| Evidence Dimension | Apparent second‑order rate constant (k_app) for oxidative addition to Pd⁰(PPh₃)₄ in DMF at 20 °C |
|---|---|
| Target Compound Data | Cyclic vinyl triflate (representative): k_app ≈ 10⁴‑fold higher than the analogous vinyl bromide [1] |
| Comparator Or Baseline | Cyclic vinyl bromide bearing the same vinylic structure: k_app lower by a factor of ~10⁴ [1] |
| Quantified Difference | ≈ 10,000‑fold rate enhancement for triflate vs. bromide |
| Conditions | Stoichiometric oxidative addition; Pd⁰(PPh₃)₄ (2 mM) in DMF; monitored by amperometry; data from Jutand & Négri, Organometallics 2003, Table 2 [1]. |
Why This Matters
A 10⁴‑fold rate advantage means that reactions requiring hours with the bromide can be completed in minutes with the triflate, reducing energy costs and side‑product formation in both discovery and scale‑up settings.
- [1] Jutand, A.; Négri, S. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics 2003, 22, 4229–4237. DOI: 10.1021/om030365v. View Source
